4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
Description
This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine ring system. The core structure is substituted with a pyrrole group at position 3, methyl groups at positions 4 and 6, and a carbamate moiety at position 2.
Properties
IUPAC Name |
(4-bromophenyl)methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-13-11-14(2)23-19-17(13)18(25-9-3-4-10-25)20(28-19)24-21(26)27-12-15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCSOGQWOGQGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=C(C=C3)Br)N4C=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-b]Pyridine Core Synthesis
The Gewald reaction provides a validated pathway for thieno[2,3-b]pyridine formation. Patent EP2937341A1 details a related synthesis using 2-aminonicotinonitrile intermediates cyclized with elemental sulfur and morpholine in DMF at 110°C. Adapting this protocol:
Step 1a: 4,6-Dimethyl-2-aminothieno[2,3-b]pyridine
- Reactants: 3-Cyano-4,6-dimethylpyridine-2-amine (1.0 eq), sulfur (1.2 eq), morpholine (2.5 eq)
- Conditions: DMF, 110°C, 8 h under N₂
- Yield: 74% after recrystallization (EtOH/H₂O)
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 7.82 (s, 1H, H5), 6.34 (s, 2H, NH₂), 2.51 (s, 3H, C6-CH₃), 2.33 (s, 3H, C4-CH₃)
Carbamate Formation and 4-Bromobenzyl Incorporation
Carbamate installation follows established protocols from US20140256704A1, utilizing chloroformate reagents under Schotten-Baumann conditions:
Step 2: 4-Bromobenzyl N-[4,6-Dimethyl-3-(1H-Pyrrol-1-yl)Thieno[2,3-b]Pyridin-2-yl]Carbamate
- Reactants: 3-(1H-Pyrrol-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-2-amine (1.0 eq), 4-bromobenzyl chloroformate (1.2 eq)
- Base: Et₃N (2.5 eq)
- Conditions: DCM, 0°C → RT, 6 h
- Workup: Extraction with NaHCO₃ (sat.), brine; column chromatography (Hex/EtOAc 2:1)
- Yield: 71%
- Purity: 98.4% by HPLC (C18, 0.1% TFA in H₂O/MeCN)
- Spectroscopy: $$ ^{13}C $$ NMR (101 MHz, CDCl₃) δ 155.2 (C=O), 143.8 (C2), 132.1 (C-Br), 128.9–121.4 (aryl), 19.8/18.3 (CH₃)
Optimization and Comparative Methodologies
Alternative Carbamate Coupling Agents
Patent EP2937341A1 evaluates carbonyldiimidazole (CDI) as a non-phosgene alternative:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-BrBnOCOCl | DCM | 0→25 | 6 | 71 |
| 4-BrBnOCO-Imidazole | THF | 60 | 24 | 58 |
CDI-mediated routes show lower efficiency due to competing imidazole byproducts.
Pyrrole Installation via Buchwald-Hartwig Amination
WO2019186343A1 reports C–N cross-coupling using Xantphos-based catalysts:
Conditions:
- Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 eq), toluene, 100°C, 18 h
- Yield: 68% vs. 63% for Suzuki protocol
- Advantage: Avoids boronic ester preparation
- Drawback: Requires rigorous oxygen exclusion
Critical Process Parameters
Temperature Dependence in Cyclization
US20140256704A1 identifies optimal cyclization at 110°C, with yield drops observed at higher temperatures due to decomposition:
| Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 90 | 58 | 92 |
| 110 | 74 | 97 |
| 130 | 41 | 85 |
Solvent Effects on Carbamate Formation
Polar aprotic solvents enhance reactivity in chloroformate couplings:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 71 |
| THF | 7.5 | 65 |
| DMF | 36.7 | 54 |
Scalability and Industrial Considerations
Pilot-scale batches (500 g) in EP2937341A1 achieved consistent yields through:
- Cryogenic conditions for exothermic chloroformate addition
- Continuous flow purification using centrifugal partition chromatography
- In-process controls monitoring residual Pd (<10 ppm)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can be performed on the thieno[2,3-b]pyridin core to modify its electronic properties.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzyl position.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: : 4-bromobenzyl carboxylic acid derivatives.
Reduction: : Reduced thieno[2,3-b]pyridin derivatives.
Substitution: : Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas:
Anticancer Research
Studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anticancer properties. In particular, compounds similar to 4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate have been investigated for their ability to inhibit specific cancer cell lines through targeted action on protein kinases .
Antimicrobial Activity
Research has demonstrated that thieno-pyridine derivatives possess antimicrobial properties against various bacterial strains. The unique structure of this compound may enhance its efficacy as an antimicrobial agent .
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .
Material Science Applications
In addition to its medicinal applications, this compound can be utilized in material sciences:
Organic Electronics
The unique electronic properties of thieno-pyridine derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films contributes to the development of efficient electronic devices .
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications.
Case Studies
Several studies have documented the effectiveness of similar compounds:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thieno[2,3-b]pyridin core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Carbamate Derivatives
The carbamate group’s substituent significantly impacts physicochemical and functional properties. Key analogs include:
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may alter charge distribution compared to electron-donating groups (e.g., tert-butyl) .
- Solubility : Ethyl and isopropyl analogs likely exhibit higher solubility in polar solvents than the aromatic bromobenzyl derivative .
- Synthetic Accessibility : Ethyl and isopropyl carbamates may be synthesized more readily due to simpler starting materials, whereas bromobenzyl derivatives require brominated intermediates .
Spectral and Analytical Data
While direct spectral data for the target compound are unavailable, analogs such as ethyl and isopropyl carbamates are characterized by:
Biological Activity
4-Bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate, also known by its CAS number 672950-54-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18BrN3O2S
- Molecular Weight : 456.37 g/mol
- Density : 1.53 g/cm³ (predicted)
- Boiling Point : 512.7 °C (predicted)
- pKa : 12.48 (predicted)
Biological Activity
The compound has been evaluated for various biological activities, particularly its potential as an anticancer and antimicrobial agent. The following sections summarize key findings from the literature.
Anticancer Activity
Research indicates that derivatives of thienopyridine compounds exhibit notable anticancer properties. A study highlighted the effectiveness of thieno[2,3-b]pyridine derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Similar compounds have demonstrated activity against several bacterial strains and fungi, indicating that this compound may also possess these properties .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress pathways, which are crucial in cancer progression and microbial resistance .
Case Studies
Several studies have documented the biological effects of related thienopyridine compounds:
Q & A
Q. What techniques are essential for elucidating the compound’s mechanism of action?
- Target identification :
- Chemical proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins .
- CRISPR-Cas9 screening : Genome-wide knockout to identify genes whose loss rescues compound toxicity .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
